5-Phenylthiazole
Overview
Description
5-Phenylthiazole is a heterocyclic organic compound that features a thiazole ring substituted with a phenyl group at the 5-position. Thiazoles are known for their aromaticity and are part of a larger family of azole heterocycles, which include imidazoles and oxazoles . The thiazole ring consists of three carbon atoms, one sulfur atom, and one nitrogen atom, forming a five-membered ring structure
Mechanism of Action
Target of Action
5-Phenylthiazole is a compound that has shown promising results in the field of medicinal chemistry. It has been found to exhibit significant antibacterial and antifungal activities . The primary targets of this compound are various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi such as Magnaporthe oryzae .
Mode of Action
It is known that the compound interacts with its targets, leading to inhibition of their growth . The structure-activity relationships (SAR) of this compound and its derivatives have been studied, and it has been found that certain modifications to the compound can enhance its activity .
Pharmacokinetics
It has been noted that systemic administration of certain this compound derivatives was poorly tolerated . More research is needed to fully understand the ADME properties of this compound and its impact on bioavailability.
Result of Action
The result of this compound’s action is the inhibition of the growth of its target organisms. In particular, certain derivatives of this compound have shown more than 80% inhibition against M. oryzae, with EC50 values superior to that of commercial fungicides .
Biochemical Analysis
Biochemical Properties
5-Phenylthiazole interacts with various enzymes, proteins, and other biomolecules, contributing to its diverse biological activities . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution . This property enables this compound to participate in various biochemical reactions.
Cellular Effects
This compound has been found to exhibit significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, certain derivatives of this compound have demonstrated potent antifungal activity, suggesting their potential to disrupt normal fungal cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, certain thiazole derivatives have been found to inhibit type II topoisomerases, a class of enzymes that alter the topological states of DNA during transcription .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies have shown that the compound’s effects can range from therapeutic to toxic or adverse at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are crucial aspects of its biochemical profile . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylthiazole typically involves the Hantzsch thiazole synthesis, which is a well-known method for preparing thiazole derivatives. One common route involves the reaction of α-haloketones with thioamides under basic conditions . For example, 2-bromoacetophenone can react with thiourea in the presence of a base such as sodium ethoxide to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Phenylthiazole undergoes various chemical reactions, including:
Electrophilic Substitution: The aromatic nature of the thiazole ring allows for electrophilic substitution reactions, particularly at the C-2 position.
Nucleophilic Substitution: The C-5 position can undergo nucleophilic substitution due to the electron-withdrawing effect of the phenyl group.
Oxidation and Reduction: Thiazole derivatives can be oxidized or reduced under specific conditions, leading to the formation of various functionalized thiazoles.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Nucleophiles such as amines or thiols can react with this compound under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions include various substituted thiazoles, which can exhibit different biological and chemical properties .
Scientific Research Applications
5-Phenylthiazole has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: this compound derivatives have shown potential as antimicrobial, antifungal, and anticancer agents.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Phenylthiazole: Similar structure but with the phenyl group at the 2-position.
4-Phenylthiazole: Phenyl group at the 4-position.
5-Methylthiazole: Methyl group instead of a phenyl group at the 5-position.
Uniqueness: 5-Phenylthiazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the phenyl group at the 5-position enhances its aromaticity and potential for electrophilic substitution reactions .
Properties
IUPAC Name |
5-phenyl-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLOWHFKKIOINR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344227 | |
Record name | 5-phenylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1826-13-7 | |
Record name | 5-phenylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you elaborate on the role of 2,4-diamino-5-phenylthiazole in treating barbiturate intoxication?
A1: 2,4-diamino-5-phenylthiazole, often used in conjunction with bemegride (β-ethyl-β-methylglutarimide), has been reported to be effective in treating barbiturate intoxication. [] Although the precise mechanism of action is not fully understood, it is suggested that the combination may exert an analeptic effect, potentially by stimulating respiration and counteracting the central nervous system depression caused by barbiturates. [, ]
Q2: How does DAPT (24-diamino-5-phenylthiazole) influence platelet activation?
A2: DAPT, a γ-secretase inhibitor, has been shown to counteract agonist-induced platelet activation, apoptosis, and aggregation. [] The mechanism involves the inhibition of γ-secretase, an enzyme responsible for cleaving the signaling molecule CD44. [] CD44 acts as a negative regulator of platelet activation and a co-receptor for macrophage migration inhibitory factor (MIF), an anti-apoptotic pro-inflammatory cytokine released from platelets. [] By inhibiting CD44 cleavage, DAPT indirectly influences platelet function. []
Q3: What is the role of DAPT in hair cell regeneration?
A3: DAPT, by inhibiting Notch signaling, has been shown to promote hair cell regeneration in mouse cochlea after gentamicin-induced injury. [] The regeneration is suggested to occur through the transdifferentiation of supporting cells into hair cells. [] This effect is believed to be mediated by the upregulation of miR-183, which is involved in hair cell differentiation. []
Q4: What is the molecular formula and weight of 5-phenylthiazole?
A4: The molecular formula of this compound is C9H7NS, and its molecular weight is 161.23 g/mol.
Q5: What spectroscopic data is available to characterize this compound and its derivatives?
A5: Several spectroscopic techniques have been employed to characterize this compound and its derivatives, including IR, 1H NMR, 13C NMR, and MS. [, ] These techniques provide information on the functional groups, proton and carbon environments, and molecular mass of these compounds, aiding in structural elucidation and confirmation.
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